molecular formula C11H20O2 B13685407 7-Methyl-1-oxaspiro[5.5]undecan-4-ol

7-Methyl-1-oxaspiro[5.5]undecan-4-ol

Cat. No.: B13685407
M. Wt: 184.27 g/mol
InChI Key: TYQYGVHJJIPDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic chemical scaffold of high interest in research and development. Spirocyclic structures, which feature two rings connected through a single atom, are recognized as privileged structures in drug discovery due to their three-dimensionality and conformational rigidity, which can lead to enhanced selectivity and improved pharmacokinetic properties when interacting with biological targets . While specific data on this compound is limited, its structural analogs are known for their applications in fragrance and flavor research. For instance, the closely related compound 4-Methyl-1-oxaspiro[5.5]undecan-4-ol is documented as a fragrance agent with a herbal, minty, and camphoraceous odor , reminiscent of rosemary and lavender . This suggests potential for this compound in the synthesis of novel aroma chemicals or as a building block in organic synthesis . The reactivity of the alcohol and ether functional groups within its spirocyclic framework makes it a versatile intermediate. It can be used to explore structure-activity relationships in medicinal chemistry or to create more complex molecular architectures . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to leverage this compound's unique structure to advance innovation in material science, chemical biology, and fragrance development.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

11-methyl-1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C11H20O2/c1-9-4-2-3-6-11(9)8-10(12)5-7-13-11/h9-10,12H,2-8H2,1H3

InChI Key

TYQYGVHJJIPDQC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CC(CCO2)O

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis of 7 Methyl 1 Oxaspiro 5.5 Undecan 4 Ol

Spectroscopic Methodologies for Structural Elucidation

The definitive structure of 7-Methyl-1-oxaspiro[5.5]undecan-4-ol would be determined through a combination of spectroscopic techniques. Each method provides unique and complementary information, leading to a complete assignment of its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. Key expected signals would include a singlet or doublet for the methyl group at C7, a multiplet for the proton on the hydroxyl-bearing carbon (C4), and a complex series of multiplets for the diastereotopic methylene (B1212753) protons of the two rings.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, assuming no coincidental overlap. The chemical shifts would differentiate the sp³-hybridized carbons, with the carbon bearing the hydroxyl group (C4) and the spirocyclic carbon (C5) appearing at characteristic downfield shifts.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure and confirming the position of the methyl and hydroxyl groups on the spirocyclic framework.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m1HH-4
~3.4 - 3.7m2HH-2
~0.9 - 1.0d3HCH₃-7
~1.2 - 2.0m13HRing Protons
~1.5 - 2.5br s1HOH

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppmAssignment
~75 - 80C-5 (Spiro)
~65 - 70C-4 (CH-OH)
~60 - 65C-2 (O-CH₂)
~20 - 40Other Ring Carbons
~15 - 20C-12 (CH₃)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. A strong band around 1050-1150 cm⁻¹ would indicate the C-O stretching of the secondary alcohol and the ether linkage. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations of the carbon skeleton of the spirocyclic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information on the molecular weight and the fragmentation pathways of a molecule upon ionization.

Molecular Weight: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺), which for a chemical formula of C₁₁H₂₀O₂ is 184.1463. This would confirm the elemental composition.

Fragmentation Patterns: The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of a water molecule (M-18) from the alcohol, or the loss of a methyl group (M-15). Cleavage of the rings would also produce a series of fragment ions that could be analyzed to further support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Given that this compound contains no chromophores (i.e., no conjugated double bonds or aromatic rings), it is not expected to show any significant absorption in the UV-Vis region (200-800 nm). This technique would primarily be used to confirm the absence of such functionalities.

X-ray Crystallography for Solid-State Structure

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the relative stereochemistry of the chiral centers. It would also reveal the three-dimensional arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Conformational Landscape and Dynamics of the Oxaspiro[5.5]undecane Core

The spiro[5.5]undecane core is comprised of two six-membered rings joined at a single carbon atom. The conformational flexibility of this system is a key aspect of its structure.

Chair Conformations: Each of the cyclohexane (B81311) and tetrahydropyran (B127337) rings is expected to adopt a low-energy chair conformation.

Anomeric Effects: In the tetrahydropyran ring, the presence of the oxygen atom can lead to anomeric effects, which may influence the preferred orientation of substituents.

Computational Modeling: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) would be the primary tool to investigate the conformational landscape. These calculations could predict the relative energies of different chair-chair combinations and the rotational barriers, providing insight into the most stable conformations of the molecule in the gas phase or in solution.

In-depth Stereochemical Analysis of this compound Remains Elusive in Publicly Available Research

Despite extensive searches of scientific literature and chemical databases, detailed research focusing on the advanced structural characterization and conformational analysis of this compound, specifically concerning its stereochemical assignments and the determination of its relative and absolute configuration, could not be located.

The stereochemistry of spirocyclic systems, such as the 1-oxaspiro[5.5]undecane core of the target molecule, is a complex and critical aspect of their chemical identity and biological activity. The presence of multiple stereocenters, including the spirocyclic carbon, the carbon bearing the methyl group, and the carbon with the hydroxyl group, gives rise to a number of possible stereoisomers. The determination of the precise three-dimensional arrangement of atoms in these isomers, known as stereochemical assignment, is fundamental to understanding their properties.

Typically, the elucidation of the relative configuration of such compounds involves a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Methods such as Nuclear Overhauser Effect (NOE), NOE Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the spatial proximity of atoms within a molecule. Additionally, the analysis of scalar coupling constants (J-values) can provide valuable information about the dihedral angles between adjacent protons, aiding in the assignment of the conformation of the six-membered rings. For the determination of the absolute configuration, techniques like X-ray crystallography of a single crystal or the synthesis of enantiomerically pure stereoisomers using chiral starting materials or catalysts, followed by comparison with the natural or racemic product, are generally employed. Chiral chromatography is another powerful tool for separating and identifying different enantiomers.

While general principles and methodologies for the stereochemical analysis of substituted spiroketals and related 1-oxaspiro[5.5]undecane derivatives are well-documented in the chemical literature, specific experimental data, such as NMR chemical shifts, coupling constants, or detailed synthetic routes leading to the stereoisomers of this compound, are not present in the currently accessible body of scientific research.

The corresponding ketone, 7-Methyl-1-oxaspiro[5.5]undecan-4-one, is listed in chemical databases, suggesting its potential as a synthetic precursor to the target alcohol. However, published studies detailing its reduction and the subsequent stereochemical analysis of the resulting alcohol diastereomers could not be retrieved.

Consequently, the creation of detailed data tables and an in-depth discussion of research findings for the stereochemical assignments and relative/absolute configuration determination of this compound is not possible at this time due to the absence of specific scientific literature on this compound.

Chemical Reactivity and Transformations of 7 Methyl 1 Oxaspiro 5.5 Undecan 4 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol at the C-4 position is a primary site for chemical modification, enabling a variety of transformations that are fundamental to synthetic organic chemistry.

Esterification: The hydroxyl group of 7-Methyl-1-oxaspiro[5.5]undecan-4-ol can undergo esterification to form the corresponding esters. This reaction is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, often in the presence of an acid catalyst. chemguide.co.uk For instance, the Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. libretexts.org Given the secondary nature of the alcohol, the reaction rates are generally moderate. For sterically demanding carboxylic acids, more reactive acylating agents or specific catalytic systems may be employed to achieve higher yields. researchgate.netresearchgate.net

Etherification: The formation of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The reactivity in this synthesis is sensitive to the steric hindrance of both the alkoxide and the alkyl halide.

A summary of representative esterification and etherification reactions is presented in Table 1.

Reaction Type Reagents Product Type General Conditions
Fischer EsterificationCarboxylic Acid (R-COOH), H₂SO₄EsterHeat
AcylationAcyl Chloride (R-COCl), PyridineEsterRoom Temperature
AcylationAcid Anhydride ((RCO)₂O), DMAPEsterRoom Temperature
Williamson Ether Synthesis1. NaH; 2. Alkyl Halide (R'-X)EtherAnhydrous Solvent

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 7-Methyl-1-oxaspiro[5.5]undecan-4-one. chemistryviews.orgyoutube.com A variety of oxidizing agents can be utilized for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. chemguide.co.uklibretexts.org

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones are listed in Table 2.

Oxidizing Agent Common Name/Acronym Typical Conditions
Chromic AcidJones ReagentAcetone, H₂SO₄
Pyridinium (B92312) ChlorochromatePCCDichloromethane (CH₂Cl₂)
Pyridinium DichromatePDCDichloromethane (CH₂Cl₂)
Dess-Martin PeriodinaneDMPDichloromethane (CH₂Cl₂)
Swern Oxidation(COCl)₂, DMSO, Et₃NLow Temperature (-78 °C)

The selection of the oxidant is crucial to avoid over-oxidation or side reactions involving other parts of the molecule. Milder, more selective reagents like PCC, PDC, or Dess-Martin periodinane are often preferred for complex molecules. chemistryviews.org

The hydroxyl group serves as a versatile handle for the derivatization of the molecule, facilitating the introduction of other functional groups or the connection to other molecular fragments. nih.govresearchgate.net By converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, nucleophilic substitution reactions can be performed to introduce a range of functionalities. nih.gov This strategy is pivotal in the synthesis of more complex structures derived from the 7-Methyl-1-oxaspiro[5.5]undecane scaffold.

Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System

The 1-oxaspiro[5.5]undecane framework, while generally stable, can undergo ring-opening reactions under specific, typically harsh, conditions. Acid-catalyzed cleavage of the ether linkage can occur, particularly with strong protic or Lewis acids. The regioselectivity of such a cleavage would be influenced by the stability of the resulting carbocation intermediates.

While less common, ring-expansion reactions of spirocyclic systems can be induced through specific synthetic methodologies, often involving rearrangement processes. However, specific studies detailing such transformations for the 7-Methyl-1-oxaspiro[5.5]undecane system are not prevalent in the literature.

Functionalization of the Spirocyclic Skeleton

Beyond reactions at the hydroxyl group, the carbon framework of the spirocycle can be functionalized, although this often requires more advanced synthetic methods.

The introduction of new stereocenters onto the spirocyclic skeleton can be achieved through various stereoselective reactions. For instance, C-H functionalization techniques could potentially be employed to introduce new substituents at specific positions on the cyclohexane (B81311) or tetrahydropyran (B127337) rings. rsc.org Such reactions are often guided by directing groups and catalyzed by transition metals. The existing stereochemistry of this compound would likely influence the stereochemical outcome of these reactions, allowing for diastereoselective syntheses of more complex, polycyclic structures.

Regioselective and Chemoselective Transformations

The chemical structure of this compound, featuring a secondary alcohol and a spiroketal moiety, presents opportunities for selective chemical transformations. The presence of these two distinct functional groups allows for reactions to be directed to a specific site, a concept known as regioselectivity, or to a specific functional group, known as chemoselectivity.

The secondary alcohol at the C-4 position is a prime site for various chemical modifications. msu.edu The reactivity of this hydroxyl group is influenced by the steric environment of the spirocyclic system. Chemoselective oxidation of this secondary alcohol to the corresponding ketone, 7-Methyl-1-oxaspiro[5.5]undecan-4-one, can be achieved using a variety of modern oxidizing agents. libretexts.orglscollege.ac.inbyjus.com Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed for such transformations as they are known for their mild conditions and high selectivity for oxidizing secondary alcohols to ketones without affecting other sensitive functional groups. lscollege.ac.injackwestin.com In a molecule with both primary and secondary alcohols, it is possible to selectively oxidize the secondary alcohol. organic-chemistry.org For instance, certain catalytic systems have demonstrated high selectivity for the oxidation of secondary alcohols over primary ones. organic-chemistry.org

Esterification and etherification are other key transformations that can be performed selectively at the hydroxyl group. chemguide.co.ukorganic-chemistry.org The formation of esters can be accomplished through reaction with carboxylic acids under acidic conditions (Fischer esterification), or with more reactive derivatives like acyl chlorides or anhydrides in the presence of a base. chemguide.co.ukcommonorganicchemistry.com For sterically hindered secondary alcohols, specific methods like Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be effective. commonorganicchemistry.com Similarly, ether derivatives can be synthesized, for example, through the Williamson ether synthesis, which would involve deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. nih.gov

The spiroketal unit is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strong acidic conditions, which could lead to a ring-opening reaction. This differential stability allows for a range of reactions to be performed on the hydroxyl group without disturbing the spiroketal, provided that acidic conditions are avoided.

The following table summarizes potential regioselective and chemoselective transformations of this compound.

TransformationReagent/CatalystProductSelectivity
OxidationPyridinium chlorochromate (PCC)7-Methyl-1-oxaspiro[5.5]undecan-4-oneChemoselective
EsterificationAcetic anhydride, Pyridine7-Methyl-1-oxaspiro[5.5]undecan-4-yl acetateRegioselective
EtherificationSodium hydride, Methyl iodide4-Methoxy-7-methyl-1-oxaspiro[5.5]undecaneRegioselective

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is of interest for exploring structure-activity relationships in various biological contexts, including its potential role as a semiochemical. These synthetic efforts can be broadly categorized into two approaches: modification of the existing this compound skeleton or de novo synthesis of the spiroketal core with desired functionalities.

Derivatives of this compound are primarily synthesized by targeting the reactive secondary hydroxyl group at the C-4 position. libretexts.orgchempedia.info A range of functional groups can be introduced through standard organic transformations.

Ester and Ether Derivatives: As mentioned previously, esterification and etherification reactions are straightforward methods for derivatization. organic-chemistry.orgmasterorganicchemistry.com A variety of esters can be prepared by reacting the parent alcohol with different carboxylic acids, anhydrides, or acyl chlorides. chemguide.co.uk This allows for the introduction of various acyl groups, potentially altering the molecule's polarity and biological activity. Similarly, a diverse set of ether derivatives can be accessed by reacting the corresponding alkoxide with a range of alkyl halides. organic-chemistry.orgnih.gov

Oxidation to the Ketone: The oxidation of the secondary alcohol to 7-Methyl-1-oxaspiro[5.5]undecan-4-one provides a key intermediate for further derivatization. chemguide.co.ukresearchgate.netbritannica.com For example, this ketone could undergo reactions such as reductive amination to introduce nitrogen-containing functional groups, or Wittig-type reactions to form carbon-carbon double bonds at the C-4 position.

The synthesis of analogs, where the core spiroketal structure is altered, requires more elaborate synthetic strategies. nih.govarkat-usa.org These methods often involve the stereocontrolled construction of the spiroketal framework. acs.org

Spiroketalization Strategies: The formation of the 1-oxaspiro[5.5]undecane skeleton can be achieved through the acid-catalyzed cyclization of a suitable dihydroxy ketone precursor. arkat-usa.org The stereochemical outcome of this spiroketalization can be controlled by either thermodynamic or kinetic conditions. arkat-usa.orgnih.gov Under thermodynamic control, the most stable spiroketal isomer is predominantly formed, which is often the one that benefits from the anomeric effect. illinois.edu Kinetic control, on the other hand, can allow for the formation of less stable isomers. acs.org Transition-metal catalysis has also emerged as a powerful tool for the synthesis of spiroketals. researchgate.net

Building Block Approaches: Analogs with variations in the substitution pattern can be synthesized by employing different starting materials. For instance, to introduce substituents at positions other than C-7, one would need to start with appropriately substituted precursor molecules for the spiroketalization reaction. The synthesis of the enantiomers of the related pheromone, 7-methyl-1,6-dioxaspiro[4.5]decane, has been reported, highlighting the feasibility of asymmetric synthesis in this class of compounds. nih.gov

The following table provides examples of potential synthetic routes to derivatives of this compound.

Derivative TypeSynthetic MethodKey Reagents
EsterAcylationCarboxylic acid/H+, Acyl chloride/base
EtherWilliamson Ether SynthesisNaH, Alkyl halide
KetoneOxidationPCC, Dess-Martin Periodinane
AmineReductive Amination of KetoneNH3, NaBH3CN

Theoretical and Computational Studies of 7 Methyl 1 Oxaspiro 5.5 Undecan 4 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies were found that detail the use of DFT to determine the optimized geometry and electronic structure of 7-Methyl-1-oxaspiro[5.5]undecan-4-ol.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

There is no available research on the application of TD-DFT to study the electronic transitions of this compound.

Molecular Orbital Analysis (HOMO-LUMO Gap)

An analysis of the HOMO-LUMO gap for this compound has not been reported in the scientific literature.

Conformational Search and Energy Minimization

Detailed conformational searches and energy minimization studies for this molecule are not present in the available literature.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulations have been published that would provide insight into the dynamic behavior of this compound.

Prediction of Spectroscopic Properties (e.g., Simulated NMR, IR, UV-Vis)

There are no reports of computationally predicted spectroscopic data for this compound.

Despite a comprehensive search for theoretical and computational studies on This compound , no specific in silico studies of its molecular interactions were found in the publicly available scientific literature.

Research in the field of computational chemistry has been conducted on related spiroketal structures, focusing on their conformational analysis, energetics, and stereochemistry. These studies often employ methods like molecular modeling to understand the stability and properties of different isomers. However, specific molecular docking simulations, interaction pathway analyses, or detailed binding affinity calculations for this compound with biological targets have not been reported.

Consequently, detailed research findings and data tables concerning the in silico molecular interactions of this particular compound cannot be provided at this time. Further research and publication in this specific area are needed to elaborate on its potential molecular interactions and binding characteristics.

Biological Activities and Mechanistic Investigations of 7 Methyl 1 Oxaspiro 5.5 Undecan 4 Ol and Analogs Excluding Human Clinical Data

In Vitro Biological Screening

No publicly accessible research studies were found that have evaluated the in vitro biological effects of 7-Methyl-1-oxaspiro[5.5]undecan-4-ol.

Anticancer Activity against Specific Cell Lines (e.g., HL-60 leukemia, MCF-7 breast cancer)

There is no available data from in vitro studies to suggest that this compound possesses anticancer activity against human promyelocytic leukemia (HL-60) or human breast adenocarcinoma (MCF-7) cell lines.

Inhibition of Cell Proliferation

Information regarding the effect of this compound on cell proliferation is not available in the current scientific literature.

Anti-inflammatory Effects in Cellular Models (e.g., NO production inhibition in RAW264.7 cells)

No studies were found that investigated the potential anti-inflammatory properties of this compound, specifically concerning the inhibition of nitric oxide (NO) production in murine macrophage-like (RAW264.7) cells.

Enzyme Inhibition Studies (e.g., HMGCoA reductase, HIV-1 Rev protein)

There is no evidence in the scientific literature to indicate that this compound has been evaluated as an inhibitor of enzymes such as HMG-CoA reductase or the HIV-1 Rev protein.

Antimicrobial Activity (e.g., against bacterial strains in vitro)

No in vitro studies have been published that assess the antimicrobial activity of this compound against any bacterial strains.

Mechanistic Studies at the Cellular and Molecular Level

Consistent with the absence of primary biological screening data, no mechanistic studies at the cellular or molecular level have been published for this compound.

Induction of Apoptosis Pathways

Several studies on spiro compounds analogous to this compound have demonstrated their capability to induce apoptosis in cancer cells. For instance, novel spiro-pyrrolopyridazine derivatives have been shown to trigger apoptotic cell death in various cancer cell lines. Mechanistic studies revealed that these compounds can inhibit anti-apoptotic proteins like Bcl-2 while promoting the expression of pro-apoptotic proteins such as Bax and cytochrome c nih.gov.

Similarly, spiro-bisheterocycles have been investigated for their pro-apoptotic potential in human breast cancer cell lines. iiarjournals.org Treatment with certain spiro[hydantoin-isoxazole] and spiro[hydantoin-oxazepine] compounds led to a significant induction of apoptosis. iiarjournals.org This was accompanied by an increased expression of the pro-apoptotic genes CASP3 (caspase 3) and BAX iiarjournals.org. The tumor suppressor protein p53 is a key regulator of apoptosis, and some spiro compounds are thought to exert their effects through p53-dependent pathways iiarjournals.org.

Furthermore, research on spirochromanone derivatives has identified compounds that induce apoptosis. One such derivative, Csp 12, was found to cause a notable level of total apoptosis in murine melanoma cells, contributing to its cytotoxic effects nih.gov.

Table 1: Effects of Spirocyclic Analogs on Apoptotic Proteins

Compound ClassCell Line(s)Effect on Apoptotic Proteins
Spiro-pyrrolopyridazine DerivativesMCF-7, H69AR, PC-3Inhibition of Bcl-2; Induction of Bax and cytochrome c nih.gov
Spiro-bisheterocyclesMCF-7, MDA-MB-231Upregulation of CASP3 and BAX gene expression iiarjournals.org
Spirochromanone AnalogsB16F10Induction of total apoptosis nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, certain spirocyclic analogs can inhibit cancer cell proliferation by causing cell cycle arrest. This process halts the progression of the cell cycle, preventing the division of cancer cells.

For example, a novel spiroketal compound, Peniciketal A, was found to cause cell cycle arrest at the G0-G1 phase in A549 lung cancer cells. This was achieved by decreasing the expression of cyclin D1, a key protein in the regulation of the G1 phase of the cell cycle nih.gov.

Studies on spirochromanone derivatives have also revealed their ability to interfere with the cell cycle. The compound Csp 12 was shown to arrest the G2 phase of the cell cycle in B16F10 melanoma cells nih.gov.

Table 2: Cell Cycle Arrest Induced by Spirocyclic Analogs

Compound ClassCell LinePhase of Cell Cycle ArrestMechanism
Spiroketal Compounds (e.g., Peniciketal A)A549G0-G1Decreased cyclin D1 expression nih.gov
Spirochromanone Analogs (e.g., Csp 12)B16F10G2Not specified nih.gov

Receptor Binding Affinity and Ligand-Receptor Interactions (e.g., μ-opioid receptor, σ1 receptor for related spirocycles)

The spiro[5.5]undecane scaffold is a feature of interest in the design of ligands for various receptors, including the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and shown to act as potent dual ligands for both the σ1R and the MOR nih.govresearchgate.net.

In this series, specific substitutions on the spirocyclic framework were found to be crucial for receptor affinity. For instance, phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 generally provided the most favorable binding profiles nih.govresearchgate.net. One of the most promising compounds from this series, 15au, exhibited a balanced dual profile of MOR agonism and σ1R antagonism nih.govresearchgate.net.

Furthermore, other related spirocyclic structures have been evaluated for their receptor binding affinities. For instance, 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been developed as selective σ1 receptor ligands, with all tested compounds showing nanomolar affinity for this receptor nih.gov.

Table 3: Receptor Binding Affinities of Spiro[5.5]undecane Analogs

Compound ClassTarget ReceptorsKey Findings
1-Oxa-4,9-diazaspiro[5.5]undecane Derivativesμ-opioid receptor (MOR), σ1 receptor (σ1R)Potent dual ligands with balanced MOR agonism and σ1R antagonism nih.govresearchgate.net
1,5-Dioxa-9-azaspiro[5.5]undecane Derivativesσ1 receptorSelective ligands with nanomolar affinity nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For spiro[5.5]undecane analogs, SAR studies have provided insights into the structural requirements for their anticancer and receptor-binding properties.

In the development of spirochromanone analogs as anticancer agents, it was found that the nature and position of substituents on the chromanone and piperidine (B6355638) rings significantly affected their cytotoxicity against human breast cancer and murine melanoma cell lines nih.gov.

Regarding receptor binding, SAR studies of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives revealed that the exploration of different substitution patterns on the central scaffold was key to achieving a balanced dual ligand profile for the MOR and σ1R. As mentioned previously, phenethyl groups at position 9 and substituted pyridyl moieties at position 4 were found to be particularly important for potent activity nih.govresearchgate.net.

In Vivo Animal Studies (if available for closely related spiro[5.5]undecane compounds, focusing on biological outcomes, not safety/toxicity)

A notable example is the in vivo evaluation of the 1-oxa-4,9-diazaspiro[5.5]undecane derivative, 15au, which showed potent analgesic activity in a paw pressure test in mice. Its efficacy was comparable to that of the established MOR agonist, oxycodone nih.govresearchgate.net. Interestingly, and consistent with its σ1R antagonism, 15au exhibited local, peripheral activity in this assay, an effect that was reversed by the σ1R agonist PRE-084 nih.govresearchgate.net.

In a different therapeutic area, novel spiro-tetrahydroquinoline derivatives, which also contain a spirocyclic core, have been tested in a mouse excision wound model. Three of these derivatives demonstrated significant wound-healing activities, highlighting the potential for spiro compounds in tissue regeneration applications nih.gov.

Furthermore, biodistribution studies of a radiolabeled 1,5-dioxa-9-azaspiro[5.5]undecane derivative in mice showed high initial brain uptake, suggesting its potential as a brain imaging agent for σ1 receptors nih.gov.

Biosynthetic Pathways of Oxaspiro 5.5 Undecane Natural Products

Fungal Biosynthesis of Spiroketals (e.g., by Trametes hirsuta)

Fungi are well-documented producers of volatile spiroketals, which can function as semiochemicals. researchgate.net The basidiomycete Trametes hirsuta, a white-rot fungus, has been identified as a producer of several spiroketal compounds, including (E/Z)-chalcogran, conophthorin, and 2,8-dimethyl-1,7-dioxaspiro[5.5]-undecane, when grown in submerged liquid cultures. researchgate.net The biosynthesis of these compounds is closely linked to the fungus's fatty acid metabolism. This connection is highlighted by studies where the supplementation of the culture medium with linoleic acid led to a significant increase in the production of these volatile spiroketals. researchgate.net This suggests that the carbon backbone of these molecules is derived from the oxidative breakdown of fatty acids, which generates the necessary linear keto-diol precursor required for the subsequent cyclization into the spiroketal framework.

Proposed Enzymatic Mechanisms in Spiroacetal Formation

The critical step in the biosynthesis of these compounds is the stereospecific formation of the spiroacetal structure from a linear precursor. nih.govchemrxiv.org This transformation is not spontaneous but is catalyzed by a specific class of enzymes known as spiroacetal cyclases. researchgate.net While the specific enzyme for 7-Methyl-1-oxaspiro[5.5]undecan-4-ol has not been fully characterized, insights can be drawn from homologous systems, such as the biosynthesis of the polyketide antibiotics ossamycin (B1233878) and oligomycin (B223565). nih.govchemrxiv.orgresearchgate.net

In these pathways, enzymes like OssO and OlmO have been identified as novel spiroacetal cyclases. researchgate.net Structural analysis of these enzymes revealed an unusual 10-strand β-barrel structure. nih.govchemrxiv.orgresearchgate.net Within the enzyme's active site, a cluster of three conserved polar residues is positioned to act as general acid and general base catalysts. nih.govchemrxiv.orgresearchgate.net This catalytic triad (B1167595) facilitates the deprotonation of hydroxyl groups and protonation of the keto group in the linear dihydroxy-ketone precursor, promoting the two sequential intramolecular cyclization reactions that form the thermodynamically stable spiroketal ring system with high stereospecificity. nih.govresearchgate.net Deletion of the gene responsible for this enzyme abolishes the production of the final spiroketal product, leading to the accumulation of the linear precursor. nih.govchemrxiv.org

Precursor Incorporation Studies in Biosynthetic Pathways

Feeding studies using labeled precursors are a fundamental technique for elucidating biosynthetic pathways. In the case of spiroketal biogenesis by Trametes hirsuta, precursor incorporation has provided strong evidence for the role of fatty acids as the primary building blocks. researchgate.net When linoleic acid was added to the fungal cultures, a marked increase in the yield of spiroketal products was observed. researchgate.net This experiment demonstrated a direct metabolic link between fatty acid catabolism and spiroketal formation. Furthermore, the supplementation not only enhanced the quantity of known compounds but also led to the identification of a previously undetected spiroketal, 2,8-dimethyl-1,7-dioxaspiro[5.5]-undecane, further solidifying the role of fatty acids as precursors. researchgate.net

Table 1: Effect of Linoleic Acid Supplementation on Spiroketal Production by Trametes hirsuta
CompoundProduction in Control CultureProduction with Linoleic Acid SupplementationEffect
(E/Z)-ChalcogranDetectedElevated YieldQuantitative Increase
ConophthorinDetectedElevated YieldQuantitative Increase
2,8-dimethyl-1,7-dioxaspiro[5.5]-undecaneNot DetectedDetectedNew Product Identified

Biogenetic Relationship to Other Natural Products

The biosynthesis of this compound is biogenetically related to a wide array of natural products derived from the polyketide pathway. Polyketides are a large class of secondary metabolites that exhibit enormous structural diversity. The formation of a spiroketal moiety is a common tailoring step in the biosynthesis of many complex and bioactive polyketides. nih.govnih.gov For instance, the macrocyclic antibiotics oligomycin and ossamycin both contain a spiroketal ring system that is essential for their biological activity. researchgate.net The formation of this spiroketal is catalyzed by dedicated spirocyclase enzymes, demonstrating a conserved enzymatic strategy across different biosynthetic pathways. nih.govchemrxiv.orgresearchgate.net

This shared biosynthetic logic, involving the formation of a linear polyketide chain followed by a key enzymatic spirocyclization event, places oxaspiro[5.5]undecane natural products within a large family of structurally diverse but biogenetically related compounds. The specific outcome of the pathway—whether it yields a simple volatile spiroketal or a complex macrocycle—is determined by the precise programming of the polyketide synthase and the suite of tailoring enzymes present in the producing organism.

Applications in Chemical Research and Beyond Excluding Consumer Product Formulation or Clinical Applications

7-Methyl-1-oxaspiro[5.5]undecan-4-ol as a Synthetic Intermediate

The chemical structure of this compound, featuring a secondary alcohol, positions it as a versatile synthetic intermediate. The hydroxyl group can be readily oxidized to the corresponding ketone, 7-Methyl-1-oxaspiro[5.5]undecan-4-one. Conversely, the reduction of this ketone would yield the alcohol, indicating a common synthetic pathway where the alcohol serves as either a precursor or a product. For instance, related dioxaspiro compounds can be reduced to their alcohol forms using reducing agents like lithium aluminum hydride, or oxidized to ketones using agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com This reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures.

The spiroketal moiety itself is a key structural motif in numerous natural products, and the synthesis of these complex molecules often relies on the strategic use of simpler spiroketal building blocks. The synthesis of pheromones, such as the enantiomers of 7-Methyl-1,6-dioxaspiro[4.5]decane, highlights the importance of methylated spirocycles in the preparation of biologically active molecules. nih.gov While direct literature on the synthetic applications of this compound is not abundant, its structural similarity to these and other spiroketal intermediates suggests its potential as a valuable building block in organic synthesis.

Table 1: Examples of Related Spiro Compounds and their Synthetic Relevance

Compound Name CAS Number Application
7-Methyl-1-oxaspiro[5.5]undecan-4-one 1343970-59-1 Ketone analog of the primary compound, suggesting a direct synthetic relationship. bldpharm.com
7-Methyl-1,6-dioxaspiro[4.5]decane Not Available Pheromone of the common wasp and the pine beetle; its synthesis demonstrates the utility of methylated spirocycles. nih.gov

Use as a Chemical Probe in Biological Systems

The development of chemical probes is crucial for elucidating biological pathways and understanding enzyme function. Spirocyclic structures are of interest in the design of such probes due to their conformational rigidity and defined three-dimensional shape. Fluorescent probes based on spirocyclic xanthenes, for example, have been developed to monitor enzyme activation in real-time by transitioning from a non-fluorescent spirocyclic form to a fluorescent open form upon interaction with the target enzyme. mdpi.com These "turn-on" probes are valuable for diagnosing and monitoring diseases where specific enzymes are overexpressed. mdpi.com

While there is no specific research detailing the use of this compound as a chemical probe, its spiroketal core is a feature of many natural products with potent biological activities. researchgate.net The enzymatic formation of spiroketals in the biosynthesis of complex natural products like the rubromycins is an area of active research. researchgate.netnih.govnih.gov Understanding these enzymatic processes could inspire the design of spiroketal-based probes for studying the involved enzymes. The structural simplicity of this compound, combined with its potential for functionalization, makes it a candidate for derivatization into probes for various biological targets.

Development as a Privileged Scaffold in Medicinal Chemistry Research

Spirocyclic scaffolds have gained significant attention in medicinal chemistry as "privileged structures" due to their inherent three-dimensionality. bldpharm.com This structural complexity can lead to improved potency, selectivity, and favorable pharmacokinetic properties compared to more planar molecules. bldpharm.comsoton.ac.uk The introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with a higher success rate in clinical drug development. bldpharm.com

The oxaspiro[5.5]undecane core, in particular, has been explored in the development of novel therapeutic agents. For instance, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase, making them potential drug candidates for chronic kidney diseases. nih.gov In another study, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were developed as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. researchgate.net Furthermore, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been reported as potent and selective inhibitors of METTL3, a key enzyme in RNA modification with implications in various diseases, including cancer. uzh.ch

These examples underscore the potential of the oxaspiro[5.5]undecane scaffold in drug discovery. Although research has not specifically focused on this compound, its core structure is a key component of these bioactive molecules. The methyl and hydroxyl groups on this scaffold provide points for further chemical modification to optimize biological activity and pharmacokinetic properties.

Table 2: Bioactive Compounds with a Spiro[5.5]undecane Scaffold

Compound Class Target/Application Key Structural Feature
1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas Soluble epoxide hydrolase inhibitors for chronic kidney disease Oxa-diazaspiro[5.5]undecane core. nih.gov
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives Dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment Oxa-diazaspiro[5.5]undecane core. researchgate.net
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives METTL3 inhibitors for potential cancer treatment Triazaspiro[5.5]undecane core. uzh.ch

Applications in Materials Science (e.g., comonomers in polymers, optical limiting)

In the field of materials science, oxaspiro compounds have shown promise as monomers in polymerization reactions, particularly in applications where control over volume changes during polymerization is critical. Spiro orthocarbonates, a class of oxaspiro compounds, can undergo double ring-opening polymerization, a process that can lead to an expansion in volume. nih.govresearchgate.net This property is highly desirable in applications such as dental composites, where polymerization shrinkage of conventional methacrylate (B99206) monomers can cause stress and material failure. nih.govnih.gov

Research has been conducted on the synthesis and evaluation of new oxaspiro monomers, such as 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, for use as comonomers in dental resins to mitigate polymerization shrinkage. nih.gov While these monomers have shown potential, further development is needed to optimize their reactivity and the properties of the resulting polymers. nih.govresearchgate.net The visible light-induced polymerization of 1,5,7,11-tetraoxaspiro[5.5]undecanes has also been investigated, demonstrating the potential for these materials to be used in photocurable formulations. researchgate.net

Although there is no direct evidence of this compound being used in materials science, its oxaspiro[5.5]undecane framework is the core of these promising monomers. The hydroxyl group of this compound could potentially be functionalized to introduce polymerizable groups, making it a candidate for the development of new monomers for ring-opening polymerization.

Conclusion and Future Research Directions

Summary of Key Research Findings on 7-Methyl-1-oxaspiro[5.5]undecan-4-ol and its Analogs

Research into this compound itself is not extensively detailed in publicly available literature; however, significant insights can be drawn from studies on analogous spiroketal structures. The spiroketal moiety is a recognized privileged scaffold in medicinal chemistry due to its conformational rigidity and three-dimensional character, which allows for precise spatial orientation of functional groups for interaction with biological targets. tandfonline.com

Analogs such as 4-methyl-1-oxaspiro[5.5]undecene have been assessed for their safety as fragrance ingredients, indicating commercial interest in related structures. nih.gov Furthermore, the synthesis of enantiomers of closely related compounds like 7-methyl-1,6-dioxaspiro[4.5]decane, a pheromone, underscores the importance of stereochemistry in the biological function of spiroketals. nih.gov The inherent chirality of many spiroketals, often arising from the spirocyclic carbon and other stereocenters, plays a critical role in their interaction with biological systems.

Unexplored Synthetic Avenues

The synthesis of spiroketals, including this compound, presents unique challenges, particularly concerning stereocontrol. mskcc.org While thermodynamically controlled spiroketalization is a common strategy, it often leads to the most stable isomer, which may not be the biologically active one. nih.gov This highlights a significant area for future exploration: the development of novel, kinetically controlled synthetic methods that allow for the selective formation of less stable, yet potentially more active, stereoisomers. mskcc.org

Several promising, yet underexplored, synthetic avenues exist:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of spiroketalization reactions is an area with immense potential. This could involve chiral Brønsted acids, Lewis acids, or organocatalysts to guide the cyclization of precursor molecules.

Novel Cyclization Precursors: Exploring new types of acyclic precursors that can be induced to cyclize into the 1-oxaspiro[5.5]undecane framework could lead to more efficient and versatile synthetic routes. This might include precursors with strategically placed functional groups that facilitate stereoselective cyclization under mild conditions.

Flow Chemistry: The application of continuous flow technologies to spiroketal synthesis could offer advantages in terms of reaction control, scalability, and safety. The precise control over reaction parameters in a flow system could be leveraged to favor the formation of specific stereoisomers.

Biocatalysis: The use of enzymes to catalyze the formation of spiroketals is a largely untapped area. Enzymes could offer unparalleled stereoselectivity and operate under environmentally benign conditions.

Advanced Mechanistic Investigations of Biological Activities

While the biological activities of various spiroketal-containing compounds have been documented, detailed mechanistic studies at the molecular level are often lacking. Understanding how these molecules interact with their biological targets is crucial for the rational design of more potent and selective analogs.

Future research should focus on:

Target Identification and Validation: For analogs of this compound that exhibit biological activity, identifying the specific protein or nucleic acid target is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose.

Structural Biology: Obtaining high-resolution crystal structures of spiroketal analogs in complex with their biological targets would provide invaluable insights into the specific molecular interactions driving their activity. This information can guide the design of new compounds with improved binding affinity and specificity.

Biophysical Techniques: Utilizing techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can help to characterize the binding kinetics and thermodynamics of spiroketal-target interactions.

Cellular and Molecular Biology Assays: Probing the downstream cellular effects of spiroketal analogs can help to elucidate their mechanism of action. This could involve studying their impact on specific signaling pathways, gene expression, or metabolic processes.

Potential for Design of Novel Spirocyclic Architectures

The 1-oxaspiro[5.5]undecane scaffold of this compound serves as an excellent starting point for the design of novel spirocyclic architectures with diverse functionalities. The inherent three-dimensionality of this scaffold can be exploited to create molecules that can probe biological space in ways that are inaccessible to more planar structures. tandfonline.com

Opportunities for the design of novel architectures include:

Scaffold Decoration: The core spiroketal structure can be functionalized at various positions to introduce different pharmacophoric groups. This could involve the addition of hydrogen bond donors and acceptors, hydrophobic groups, or charged moieties to optimize interactions with a specific biological target.

Ring Modification: The size and composition of the rings in the spiroketal system can be altered to create new scaffolds. For example, replacing the cyclohexane (B81311) ring with a different carbocycle or a heterocycle could lead to compounds with novel properties.

Hybrid Molecules: The spiroketal motif can be incorporated into larger molecules, creating hybrid structures that combine the properties of the spiroketal with those of another pharmacophore. This approach has been successful in the development of other classes of bioactive compounds.

Integration of Computational and Experimental Methodologies for Future Discoveries

The synergy between computational and experimental approaches is poised to accelerate future discoveries in the field of spiroketal chemistry. nih.govnih.gov Computational methods can be used to guide experimental work, while experimental data can be used to validate and refine computational models.

Key areas for integration include:

Virtual Screening: Computational screening of large virtual libraries of spiroketal analogs against known biological targets can help to identify promising candidates for synthesis and biological evaluation.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of spiroketal analogs to their targets and to understand the dynamic nature of these interactions. This information can be used to rationalize structure-activity relationships and to guide the design of more potent inhibitors.

Quantum Mechanical Calculations: Quantum mechanical methods can be used to study the electronic properties of spiroketals and to investigate the mechanisms of their reactions. This can aid in the development of new synthetic methodologies.

QSAR (Quantitative Structure-Activity Relationship) Modeling: By correlating the structural features of a series of spiroketal analogs with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

By embracing an integrated approach that combines the power of computational chemistry with the rigor of experimental investigation, researchers can unlock the full potential of this compound and its analogs, paving the way for the discovery of novel therapeutic agents and other valuable chemical entities.

Q & A

Q. How can enantiomeric purity be achieved in asymmetric synthesis of this spirocyclic compound?

  • Methodology : Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) for kinetic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak® AD-H column) or CD spectroscopy. For example, hydrogenation of enedione 28 over Pd/C yielded 99% crude product, which was purified to >99% ee via preparative chiral SFC .

Data Contradiction Analysis

  • Safety vs. Ecological Data : While acute toxicity is well-documented , ecological impact data (e.g., biodegradability, aquatic toxicity) are absent. Researchers must conduct OECD 301/302 tests to fill this gap.
  • Synthetic Yields : Reported yields for spirocyclic compounds vary (70–99%) due to substrate sensitivity. Replicate reactions under inert conditions (argon) to minimize oxidation side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.